molecular formula C5H6N2O3S B137703 3-Hydroxypyridine-2-sulfonamide CAS No. 145099-44-1

3-Hydroxypyridine-2-sulfonamide

Cat. No. B137703
M. Wt: 174.18 g/mol
InChI Key: ZHYAXTKFHYTYSM-UHFFFAOYSA-N
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Patent
US05625071

Procedure details

A solution of 263.7 g of 3-benzyloxy-pyrid-2-ylsulfonamide in 2.5 of methanol is hydrogenated with the addition of 26 g of 5% Pd/C catalyst. After 23.8 of hydrogen have been absorbed, the catalyst is filtered off. After evaporation of the methanol, 3-hydroxypyrid-2-ylsulfonamide remains in the form of a crystalline mass. Melting point 162°-164° C.
Name
3-benzyloxy-pyrid-2-ylsulfonamide
Quantity
263.7 g
Type
reactant
Reaction Step One
Name
Quantity
26 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:10]([S:15]([NH2:18])(=[O:17])=[O:16])=[N:11][CH:12]=[CH:13][CH:14]=1)C1C=CC=CC=1>[Pd].CO>[OH:8][C:9]1[C:10]([S:15]([NH2:18])(=[O:17])=[O:16])=[N:11][CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
3-benzyloxy-pyrid-2-ylsulfonamide
Quantity
263.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=NC=CC1)S(=O)(=O)N
Name
Quantity
26 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 23.8 of hydrogen have been absorbed
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
After evaporation of the methanol, 3-hydroxypyrid-2-ylsulfonamide

Outcomes

Product
Name
Type
Smiles
OC=1C(=NC=CC1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.